2-(1,3-Dioxolan-2-yl)-1-(4-fluorophenyl)ethanone
Overview
Description
2-(1,3-Dioxolan-2-yl)-1-(4-fluorophenyl)ethanone is an organic compound that features a dioxolane ring and a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxolan-2-yl)-1-(4-fluorophenyl)ethanone typically involves the formation of the dioxolane ring followed by the introduction of the fluorophenyl group. Common synthetic routes may include:
Formation of the Dioxolane Ring: This can be achieved through the reaction of ethylene glycol with a carbonyl compound under acidic conditions.
Introduction of the Fluorophenyl Group: This step may involve the use of a fluorinated benzene derivative in a Friedel-Crafts acylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxolan-2-yl)-1-(4-fluorophenyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like hydroxide ions or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May be studied for its interactions with biological molecules.
Medicine: Potential use in drug development due to its unique structure.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism by which 2-(1,3-Dioxolan-2-yl)-1-(4-fluorophenyl)ethanone exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. The dioxolane ring and fluorophenyl group could play crucial roles in its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-Dioxolan-2-yl)-1-phenylethanone: Lacks the fluorine atom, which may affect its reactivity and applications.
2-(1,3-Dioxolan-2-yl)-1-(4-chlorophenyl)ethanone: Contains a chlorine atom instead of fluorine, potentially altering its chemical properties.
Uniqueness
The presence of the fluorophenyl group in 2-(1,3-Dioxolan-2-yl)-1-(4-fluorophenyl)ethanone can significantly influence its chemical behavior, making it unique compared to similar compounds. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to participate in specific reactions.
Properties
IUPAC Name |
2-(1,3-dioxolan-2-yl)-1-(4-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO3/c12-9-3-1-8(2-4-9)10(13)7-11-14-5-6-15-11/h1-4,11H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVYSYRGGRVDAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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